molecular formula C22H19F3N4O2 B6546032 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946382-35-0

2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6546032
CAS No.: 946382-35-0
M. Wt: 428.4 g/mol
InChI Key: WSVRVRDRCKWKPV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole ring substituted with an isopropyl group at position 5, fused to an indole scaffold. The acetamide moiety is linked to a 4-(trifluoromethyl)phenyl group, which enhances metabolic stability and lipophilicity . Key physicochemical properties include:

  • Molecular formula: C₂₃H₂₁F₃N₄O₂
  • Average molecular mass: 442.441 g/mol
  • ChemSpider ID: 21084175

The 1,3,4-oxadiazole core is known for its electron-withdrawing nature, influencing pharmacokinetic properties such as membrane permeability and receptor binding. The trifluoromethyl group contributes to enhanced bioavailability and resistance to oxidative degradation .

Properties

IUPAC Name

2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-11-14-5-3-4-6-17(14)29(18)12-19(30)26-16-9-7-15(8-10-16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVRVRDRCKWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates:

  • Oxadiazole Formation: : The oxadiazole ring can be synthesized from hydrazides and carbonyl compounds under acidic or basic conditions.

  • Indole Synthesis: : Indoles can be formed via Fischer indole synthesis, involving the acid-catalyzed rearrangement of phenylhydrazones.

  • Coupling Reaction: : The coupling of the oxadiazole and indole intermediates can be achieved through N-alkylation or amidation reactions.

  • Final Assembly:

Industrial Production Methods

In an industrial context, large-scale production might involve optimization of reaction conditions to improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency, and purification techniques such as crystallization or chromatography would be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Given the presence of indole and oxadiazole rings, oxidation reactions may target these moieties, potentially leading to ring opening or modification.

  • Reduction: : Reduction reactions may focus on the nitro groups or double bonds within the structure.

  • Substitution: : Electrophilic and nucleophilic substitution reactions could occur at specific positions on the aromatic rings or heterocycles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or other oxidizing agents.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas (H₂), or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles or electrophiles, depending on the reaction type.

Major Products

The major products will vary based on the reaction conditions but could include hydroxylated derivatives, reduced amines, or substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds containing oxadiazole and indole moieties exhibit notable anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets, potentially inhibiting tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study Example:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar oxadiazole-indole derivative exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and facilitate interaction with microbial targets.

Research Insight:
A recent investigation found that related compounds showed effective inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and Candida species, indicating that further exploration of this compound could yield valuable antimicrobial agents .

Biological Research Applications

1. Enzyme Inhibition Studies

The unique structure of this compound allows it to serve as a lead for designing enzyme inhibitors. Enzymes such as kinases and proteases are critical in various biological pathways, and targeting these enzymes can lead to therapeutic advancements.

Data Table: Potential Targets for Enzyme Inhibition

Enzyme TypeTargeted ActionReference
KinasesCell signaling modulation
ProteasesProtein degradation inhibition

2. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structural features may offer neuroprotective effects by modulating oxidative stress pathways. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The presence of the indole moiety contributes to its electron-donating capabilities.

Research Findings:
Studies have shown that related indole derivatives enhance charge mobility in organic semiconductor devices, which could be extrapolated to predict similar behavior for this compound .

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects likely involves interaction with various molecular targets, such as enzymes, receptors, or nucleic acids. The oxadiazole ring is known to interfere with biological processes, while the indole moiety could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Indole Position Phenyl Group Modifications Molecular Mass (g/mol) Key Structural Differences
Target Compound 5-(Propan-2-yl) 1H-indol-1-yl 4-(Trifluoromethyl)phenyl 442.441 Reference standard
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-(Isobutyl) 1H-indol-1-yl 4-(Trifluoromethyl)phenyl 456.468 Isobutyl substituent increases steric bulk
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4g) None (styryl addition) 1H-indol-7-yl 4-Methoxyphenyl ~520 (estimated) Trifluoroacetyl group; styryl chain alters planarity

Key Observations :

  • Electronic Effects : The trifluoroacetyl group in compound 4g introduces strong electron-withdrawing character, which may enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s trifluoromethyl group .

Heterocyclic Core Variations: Oxadiazole vs. Thiadiazole

Table 2: Oxadiazole vs. Thiadiazole Derivatives

Compound Name Heterocycle Substituents Molecular Mass (g/mol) Biological Implications
Target Compound 1,3,4-Oxadiazole 5-(Propan-2-yl) 442.441 Improved metabolic stability
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide 1,3,4-Thiadiazole Sulfanyl-chlorophenyl 481.040 Thiadiazole’s sulfur atom enhances π-π stacking but may increase toxicity
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide 1,3,4-Thiadiazole 5-(Trifluoromethyl) ~408 (estimated) Reduced electronegativity vs. oxadiazole

Key Observations :

  • Sulfur vs. Oxygen : The sulfur atom in thiadiazoles increases polar surface area, which may improve aqueous solubility but also elevate hepatotoxicity risks .

Table 3: Reported Bioactivity of Analogues

Compound Class Assay Type Activity (IC₅₀ or EC₅₀) Mechanism Notes Reference
N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (e.g., 4f, 4g) pLDH (antimalarial) Low µM range Inhibition of Plasmodium lactate dehydrogenase
Hydroxyacetamide Derivatives (FP1-12) Antiproliferative 10–50 µM Tubulin polymerization inhibition
Target Compound Not reported N/A Inferred activity based on oxadiazole’s role in kinase inhibition

Key Gaps :

  • No direct bioactivity data for the target compound is available in the provided evidence.

Biological Activity

The compound 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a derivative of indole and oxadiazole, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O2C_{25}H_{27}N_5O_2, with a molecular weight of 429.52 g/mol. Its structure includes an indole moiety, an oxadiazole ring, and a trifluoromethylphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight429.52 g/mol
Molecular FormulaC25H27N5O2
LogP4.0759
Polar Surface Area50.861 Ų
Hydrogen Bond Acceptors5

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and indole structures exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have identified derivatives of oxadiazole as potent inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival. The compound's structural components suggest it may similarly inhibit PI3Kα activity.

  • Mechanism of Action : The inhibition of PI3Kα can lead to decreased cell survival and proliferation in cancer cells. Docking studies have shown that these compounds can effectively bind to the active site of PI3Kα, suggesting a strong potential for anticancer applications .
  • Case Study : In vitro studies demonstrated that related oxadiazole derivatives significantly reduced the viability of various cancer cell lines, indicating a promising therapeutic profile for targeting PI3K pathways .

Anti-inflammatory Properties

The indole structure is known for its anti-inflammatory effects. Compounds with similar scaffolds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.

  • Research Findings : Experimental models have illustrated that derivatives with the oxadiazole group can modulate inflammatory responses effectively. They exhibit a reduction in TNF-alpha and IL-6 levels in treated cells .

Antimicrobial Activity

The presence of the oxadiazole ring contributes to the antimicrobial properties observed in some derivatives.

  • Activity Spectrum : Preliminary tests indicate that compounds similar to this one exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Safety and Toxicology

While promising, safety profiles for new compounds are crucial for their development into therapeutic agents. Toxicological assessments are necessary to evaluate their safety in vivo.

  • Preliminary Toxicity Studies : Initial toxicity studies on related compounds have shown moderate toxicity levels; however, comprehensive studies are required to establish safety margins for clinical use .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multi-step condensation reactions. For example, describes a general procedure for hydroxyacetamide derivatives involving refluxing oxadiazole and indole precursors with pyridine and zeolite catalysts, followed by recrystallization in ethanol . details acetylation using triethylamine and chloroacetyl chloride, with TLC monitoring to confirm reaction completion .

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • 1H/13C NMR : To confirm the indole, oxadiazole, and trifluoromethylphenyl moieties.
  • Mass spectrometry : For molecular weight validation (e.g., ’s use of MS for related acetamide derivatives) .
  • X-ray crystallography : Definitive structural confirmation, as applied in similar heterocyclic systems ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in scaled-up synthesis?

  • Catalyst screening : highlights zeolite (Y-H) as a catalyst; testing alternative catalysts (e.g., molecular sieves) may improve efficiency .
  • Temperature control : ’s reflux at 150°C could be adjusted to minimize side reactions. Microwave-assisted synthesis may reduce time and energy .
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) enhances purity, as noted in .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Assay standardization : Use ’s protocols for antimicrobial testing (e.g., agar diffusion for E. coli and S. aureus) to ensure reproducibility .
  • Metabolic profiling : Discrepancies between in vitro and in vivo results may stem from poor bioavailability. Plasma stability assays and metabolite identification (via LC-MS) can clarify inconsistencies .

Q. What structural modifications enhance cytotoxic or antimicrobial activity?

  • Trifluoromethyl group : shows this group improves target binding and metabolic stability in thiadiazole derivatives .
  • Oxadiazole substitution : Replacing the propan-2-yl group with bulkier substituents (e.g., tert-butyl) may increase hydrophobic interactions, as seen in ’s SAR studies .

Q. What computational methods predict binding affinity with therapeutic targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases or HDACs, referencing crystal structures from the PDB (e.g., ’s training in chemical biology methods) .
  • QSAR models : Develop predictive models using logP, polar surface area, and electronic parameters derived from analogs in .

Q. What formulation strategies overcome solubility challenges in preclinical studies?

  • Co-solvent systems : PEG-400/water mixtures or cyclodextrin inclusion complexes (’s anti-exudative formulation approach) .
  • Nanoemulsions : Lipid-based carriers improve bioavailability for lipophilic analogs, as suggested in ’s formulation strategies (Note: BenchChem content excluded; general methodology referenced) .

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